

catechin hydrate animal model dosing

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Compound Focus: (+)-Catechin Hydrate

CAS No.: 225937-10-0

Cat. No.: S522788

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Dosing Regimens for Animal Models

The table below summarizes effective doses of catechin hydrate (CH) from various animal studies.

Disease Model	Species/Sex	CH Dose & Frequency	Route of Administration	Duration	Primary Outcomes	Source Compound & Solvent
Aluminum Chloride-induced Nephrotoxicity [1]	Rat (not specified)	10 & 20 mg/kg, daily	Intraperitoneal (IP)	30 days	↓ Serum creatinine/urea, ↓ Oxidative stress, ↓ Inflammation/Apoptosis	Catechin hydrate (Sigma CAS: 225937-10-0) in unknown solvent
Benzo[a]pyrene-induced Nephrotoxicity [2]	Male Albino Rat	20 mg/kg, daily	Oral Gavage	4 weeks	↓ Serum creatinine/urea, ↑ Antioxidant enzymes, ↓ Apoptosis	Catechin hydrate (Sigma ≥98%) in 0.5% DMSO
Cerulein-induced Chronic Pancreatitis [3]	Female C57BL/6 Mouse	1, 5, & 10 mg/kg, 4x/week	Intraperitoneal (IP)	3 weeks (prophylactic)	↓ Glandular destruction, ↓ Inflammation, ↓ Fibrosis	(+)-Catechin hydrate (Sigma ≥98%) in Ethanol/Saline
Spinal Cord Ischemia-Reperfusion Injury [4]	Male Sprague-Dawley Rat	10 & 20 mg/kg, daily	Oral Gavage	21 days (pre-treatment)	↑ Locomotor function, ↑ Antioxidant capacity, ↓ Neuronal death	Catechin hydrate (Sigma CAS: 225937-10-0) in 0.5% DMSO

Disease Model	Species/Sex	CH Dose & Frequency	Route of Administration	Duration	Primary Outcomes	Source Compound & Solvent
Cisplatin-induced Nephrotoxicity [5]	Wistar Rat (either sex)	100 mg/kg, at -1h, +24h, +48h relative to cisplatin	Intraperitoneal (IP)	4 days	↓ Renal biomarkers (BUN, Creatinine), ↑ Antioxidant status, ↓ Histological damage	Catechin (solvent not specified)

Detailed Experimental Protocol: Nephrotoxicity Model

The following methodology is adapted from a study on aluminum chloride-induced kidney injury [1].

Experimental Animals and Grouping

- **Animals:** Adult Wistar rats (e.g., 200-220 g).
- **Acclimatization:** 1 week under standard conditions (12h light/dark cycle, *ad libitum* access to food and water).
- **Groups** (n=6-8/group):
 - **Group I:** Normal control (vehicle only).
 - **Group II:** Disease control (e.g., Aluminum Chloride, 10 mg/kg/day, IP).
 - **Group III:** Disease + CH (10 mg/kg/day, IP).
 - **Group IV:** Disease + CH (20 mg/kg/day, IP).

Dosing and Administration

- **Catechin Hydrate Preparation:** Dissolve CH in an appropriate vehicle like 0.5% DMSO in saline [2] [4].
- **Administration:** Administer CH intraperitoneally (or via oral gavage) **1 hour before** the toxicant (e.g., Aluminum Chloride) for 30 consecutive days [1].
- **Sample Collection:** 24 hours after the final dose, collect blood via cardiac puncture under anesthesia and harvest kidney tissues.

Key Assessments and Methods

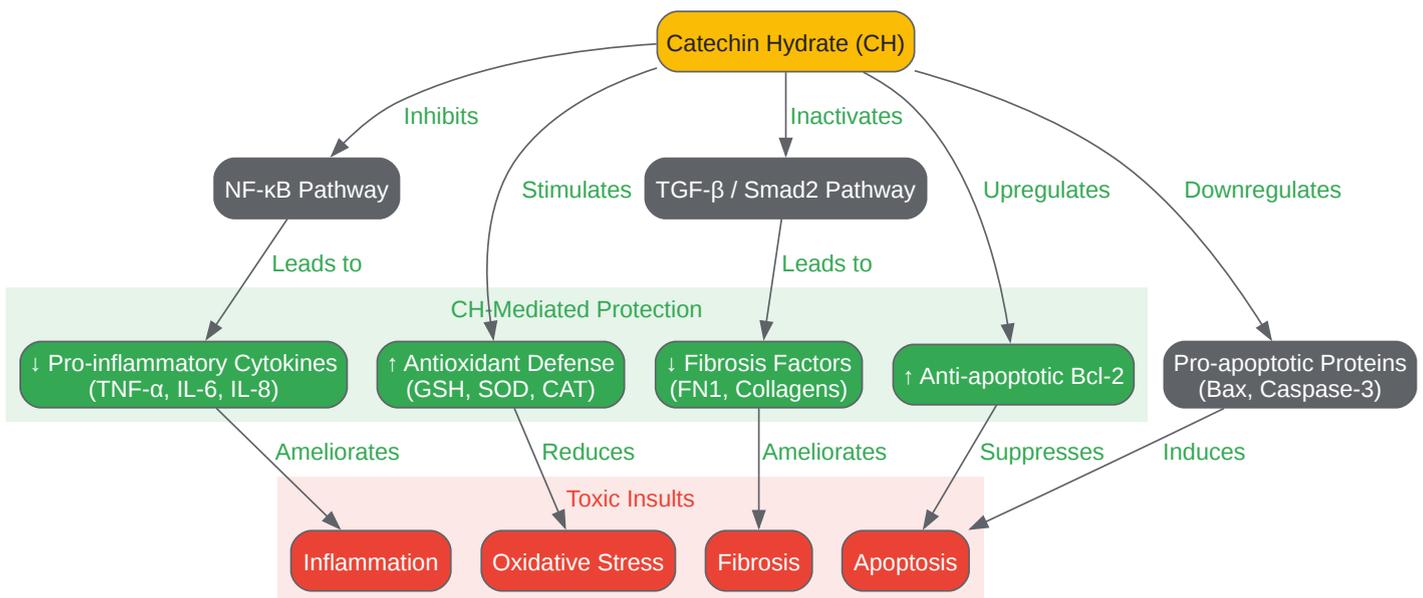
- **Renal Function:** Quantify serum urea and creatinine levels using commercial kits based on Jaffé and enzymatic methods, respectively [1] [2].
- **Oxidative Stress Markers:**
 - **Homogenate Preparation:** Prepare 10% (w/v) kidney homogenate in ice-cold phosphate buffer (pH 7.4) [5].
 - **Assessment:** Measure levels of Glutathione (GSH), Malondialdehyde (MDA), and activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) using colorimetric assay kits [1] [2] [4].
- **Molecular Analysis:**
 - **RNA Extraction & RT-PCR:** Isolate total RNA from kidney tissue using Trizol. Perform cDNA synthesis and RT-PCR to analyze expression of genes related to apoptosis (Bax, Bcl-2, Caspase-3) and inflammation (NF-κB, TNF-α) [1] [2].

- **Histopathology:**

- Fix tissues in 10% neutral-buffered formalin, embed in paraffin, section at 4-5 μm , and stain with Hematoxylin and Eosin (H&E).
- Score histological changes like glandular destruction, immune cell infiltration, and fibrosis in a blinded manner [1] [3].

Mechanism of Action: Key Signaling Pathways

Catechin hydrate confers protection by modulating multiple interconnected signaling pathways. The following diagram synthesizes its mechanism of action against organ toxicity, based on the cited studies.



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Formulation and Analytical Considerations

For specialized delivery, advanced formulations can enhance efficacy:

- **Nanoparticulate Systems:** Chitosan-coated PLGA nanoparticles have been developed for intranasal delivery to improve brain bioavailability of CH, demonstrating enhanced mucoadhesion and sustained release [6].
- **Bioanalytical Method:** A specific and sensitive UHPLC-ESI-MS/MS method has been validated for quantifying CH in biological matrices like plasma and brain tissue, suitable for pharmacokinetic studies [6].

Critical Notes for Researchers

- **Solvent Selection:** Proper dissolution is critical; 0.5% DMSO is a commonly used and well-tolerated vehicle for oral gavage and intraperitoneal administration [2] [4].
- **Dose-Dependent Effects:** Efficacy is often dose-dependent. It is advisable to include at least two dose levels to establish a dose-response relationship [1] [4].
- **Temporal Dosing:** The timing of CH administration relative to the toxicant is crucial. A prophylactic regimen (administering CH before the toxicant) is frequently employed to evaluate protective potential [1] [5].

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